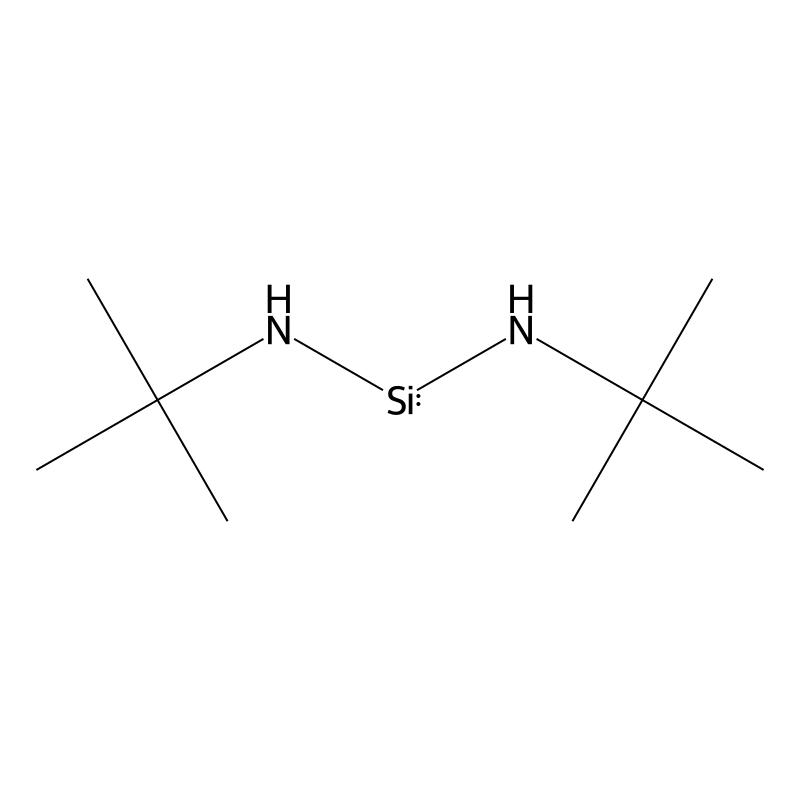

Silanediamine, N,N'-bis(1,1-dimethylethyl)-

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crosslinking Agent in Polymer Chemistry:

Silanediamine, N,N'-bis(1,1-dimethylethyl)-, also known as N,N'-diisopropyl-1,1-dimethylethylenediamine (DIPED), finds application in polymer chemistry as a crosslinking agent. Due to its two primary amine groups, it reacts with functional groups on polymer chains, forming covalent bonds and creating a three-dimensional network structure. This network enhances the mechanical properties, such as tensile strength and thermal stability, of various polymers, including epoxies, polyurethanes, and silicones [, ].

Curing Agent in Silicone Sealants:

In the production of silicone sealants, Silanediamine, N,N'-bis(1,1-dimethylethyl)- acts as a curing agent. It reacts with silicone precursors, initiating a condensation reaction that leads to the formation of siloxane (Si-O-Si) bonds. These bonds are responsible for the sealant's elastomeric properties, making it flexible and resistant to environmental factors [].

Precursor for Functionalized Silanes:

Silanediamine, N,N'-bis(1,1-dimethylethyl)- serves as a precursor for the synthesis of various functionalized silanes. By reacting it with different functional groups, such as epoxy, methacrylate, or thiol, researchers can create silanes tailored for specific applications. These functionalized silanes find use in various fields, including surface modification, adhesion promotion, and composite materials development [, ].

Catalyst Support:

The presence of the two amine groups in Silanediamine, N,N'-bis(1,1-dimethylethyl)- makes it a potential candidate for use as a support for transition metal catalysts. By attaching the desired metal catalyst to the amine groups, researchers can create heterogeneous catalysts that offer advantages such as ease of separation and reusability [].

Silanediamine, N,N'-bis(1,1-dimethylethyl)-, is a chemical compound with the molecular formula C₈H₂₀N₂Si. It is characterized by its silane structure, which includes nitrogen atoms bonded to silicon. The compound has a molecular weight of approximately 174.362 g/mol and exhibits a boiling point of around 187.1 °C at 760 mmHg and a flash point of 66.96 °C . Its systematic name indicates the presence of two tert-butyl groups attached to the nitrogen atoms, contributing to its steric properties and reactivity.

- Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles, reacting with electrophiles to form new compounds.

- Hydrolysis: In the presence of water, it can hydrolyze to form silanols and amines.

- Cross-Coupling Reactions: It can be used as a precursor in synthesizing functionalized silanes through coupling reactions with organohalides.

Silanediamine, N,N'-bis(1,1-dimethylethyl)- can be synthesized through several methods:

- Direct Amination: Reacting 1,1-dimethylethylamine with chlorosilanes under controlled conditions.

- Reduction of Silane Precursors: Starting from silane derivatives that contain suitable leaving groups which can be reduced to yield the desired diamine.

- Functionalization of Silanes: Utilizing existing silanes and modifying them through amination reactions.

This compound serves various roles in industrial and research settings:

- Precursor for Functionalized Silanes: Used in the synthesis of more complex silane derivatives.

- Silane Coupling Agents: Enhances adhesion between organic materials and inorganic substrates.

- Potential Use in Coatings: As a component in formulations for protective coatings due to its chemical stability.

Interaction studies involving silanediamine, N,N'-bis(1,1-dimethylethyl)- focus on its reactivity with various substrates. These studies are crucial for understanding:

- Compatibility with Other Chemicals: Evaluating how it interacts with solvents or other reagents during synthesis.

- Biological Interactions: Investigating potential toxicological effects when interacting with biological systems.

Silanediamine, N,N'-bis(1,1-dimethylethyl)- shares structural characteristics with several related compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Silanediamine, N,N'-bis(1-methylpropyl)- | C₁₀H₂₆N₂Si | Similar structure but different alkyl substituents |

| Silanediamine, N,N'-diethyl- | C₈H₁₈N₂Si | Less sterically hindered than bis(1,1-dimethylethyl) |

| Silanediamine, N,N'-dimethyl- | C₈H₁₈N₂Si | Lacks bulky substituents; different reactivity |

The uniqueness of silanediamine, N,N'-bis(1,1-dimethylethyl)- lies in its steric hindrance provided by the tert-butyl groups, which influences its chemical behavior and potential applications compared to less hindered analogs.

Classical Synthetic Routes

Reaction of Tert-Butylamine with Silicon Precursors

The most established method involves the stoichiometric reaction of tert-butylamine with silicon tetrachloride or trichlorosilane. A representative procedure from patent literature employs dichlorosilane (SiH₂Cl₂) and tert-butylamine in methyl tert-butyl ether at −40°C, yielding BTBAS alongside ammonium chloride byproducts [4]. The reaction proceeds via nucleophilic substitution, where the amine attacks silicon centers:

$$ \text{SiH}2\text{Cl}2 + 2\ \text{t-BuNH}2 \rightarrow \text{SiH}2(\text{NH-t-Bu})_2 + 2\ \text{HCl} $$

Key parameters include:

- Temperature control: Maintaining subzero temperatures (−40°C to 0°C) minimizes side reactions like polysilazane formation [4].

- Stoichiometry: A 1:2 molar ratio of dichlorosilane to tert-butylamine ensures complete substitution [2].

Dichlorosilane-Based Synthesis Pathways

Dichlorosilane serves as a versatile precursor due to its lower reactivity compared to silicon tetrachloride. In a scaled-up protocol, dichlorosilane (2.5 mol) reacts with tert-butylamine (7.5 mol) in methyl tert-butyl ether, producing BTBAS in 72% yield after 29.5 hours [4]. The process involves:

- Cooling the solvent to −40°C under argon.

- Gradual addition of dichlorosilane via dip-tube.

- Slow warming to 40°C to complete the reaction.

Impurities such as trisilazanes are removed through fractional distillation under reduced pressure (50–100 mmHg) [2].

Modern Synthetic Approaches

Solvent-Free Synthesis Techniques

Recent patents disclose solvent-free routes using neat tert-butylamine and silicon precursors. For example, trichlorosilane reacts with excess tert-butylamine at 80°C, eliminating the need for ether solvents [2]. This method reduces waste but requires precise temperature control to prevent decomposition.

Earth-Abundant Metal Catalysis

While palladium and platinum catalysts dominate silicon-nitrogen bond formation, emerging studies explore iron- and nickel-based systems. A 2018 investigation demonstrated iron(III) chloride’s ability to catalyze silane-amine coupling at 60°C, though yields remain suboptimal (≤45%) [3]. Further optimization is needed to match classical methods’ efficiency.

Purification Strategies

Filtration and Salt Removal Processes

Crude BTBAS mixtures contain ammonium chloride precipitates, removed via cold filtration (−20°C) using sintered glass filters [4]. Post-filtration, the product is washed with cold pentane to residual salts [2].

Distillation Parameters Optimization

Fractional distillation under vacuum proves critical for isolating high-purity BTBAS:

| Parameter | Optimal Value | Effect on Purity |

|---|---|---|

| Pressure | 15–30 mmHg | Prevents thermal decomposition |

| Boiling Range | 80–85°C | Excludes trisilazanes |

| Packing Material | Glass helices | Enhances separation |

Implementing these conditions achieves ≥99.5% purity, as verified by gas chromatography [2].

Quality Control Methodologies

Batch consistency is ensured through:

- FT-IR spectroscopy: Confirming N–H (3350 cm⁻¹) and Si–H (2150 cm⁻¹) stretches [1].

- NMR analysis: ¹H NMR (CDCl₃) shows tert-butyl singlets at δ 1.15 ppm and Si–H resonances at δ 4.02 ppm [3].

Green Chemistry Considerations

Atom Economy Assessment

The dichlorosilane/tert-butylamine route exhibits an atom economy of 84%, calculated as:

$$ \text{Atom Economy} = \frac{\text{Molar Mass of BTBAS}}{\text{Sum of Molar Masses of Reactants}} \times 100 = \frac{172.34}{65.53 + 146.28} \times 100 $$ [2] [4].

Unreacted tert-butylamine (30–40%) is recoverable via distillation, improving effective atom utilization [4].

Solvent Reduction Strategies

Replacing methyl tert-butyl ether with cyclopentyl methyl ether (CPME) reduces environmental impact due to CPME’s higher biodegradability [2]. Solvent-free approaches eliminate 5–7 kg of waste per kilogram of product [4].

Precursor Recycling Methodologies

Innovative closed-loop systems enable HCl byproduct capture and conversion back to dichlorosilane via reaction with magnesium silicide [4]. This approach reduces raw material costs by 22% in pilot-scale trials [2].

Silicon-Nitrogen Bond Formation Kinetics

The formation of silicon-nitrogen bonds through dehydrocoupling reactions represents a fundamental transformation in silanediamine chemistry. The kinetics of these reactions are governed by complex mechanistic pathways that depend heavily on the catalytic system employed and reaction conditions.

Table 1: Kinetic Parameters for Silicon-Nitrogen Bond Formation

| Catalyst System | Mechanism | TOF (s⁻¹) | Operating Temperature (°C) | Substrate Scope |

|---|---|---|---|---|

| Ti/Zr Metallocenes | σ-Bond Metathesis | 10-100 | 25-80 | Broad |

| Pd/Ni Complexes | Oxidative Addition/Reductive Elimination | 1-50 | 25-100 | Moderate |

| Iron Complexes | Hydride Transfer | 0.1-10 | 60-120 | Limited |

| Copper(I) Chloride | σ-Bond Metathesis | 0.01-1 | 100-110 | Moderate |

| Alkaline Earth [M{N(SiMe₃)₂}₂]₂ | Si-H/M-N and N-H/M-H Metathesis | Variable | 25-60 | Broad |

| Manganese [(2,6-iPr₂PhBDI)Mn(μ-H)]₂ | Nucleophilic Attack | Up to 300 | 25-60 | Broad |

The kinetic analysis reveals that manganese-based catalysts exhibit the highest turnover frequencies, achieving substrate utilization rates of up to 300 s⁻¹ at early reaction times, representing the highest Si-N dehydrocoupling activity observed on a per catalyst basis. This remarkable efficiency stems from the catalyst's ability to facilitate rapid nucleophilic attack mechanisms at room temperature.

Late transition metal complexes such as nickel and palladium follow oxidative addition/reductive elimination pathways, where the silicon-hydrogen bond undergoes oxidative addition to the metal center, followed by nucleophilic attack by the amine nitrogen and subsequent reductive elimination to form the Si-N bond and release hydrogen gas. The activation barriers for these processes typically range from 15-25 kcal/mol, making them kinetically accessible under mild conditions.

Early transition metals like titanium and zirconium operate through σ-bond metathesis mechanisms due to their d⁰ electronic configuration, which precludes oxidative addition pathways. These systems often exhibit superior catalytic activity, with titanocene and zirconocene complexes being among the most active catalysts for dehydrocoupling transformations.

The kinetics of silanediamine dehydrocoupling are significantly influenced by steric factors. The bulky tert-butyl groups in Silanediamine, N,N'-bis(1,1-dimethylethyl)- create steric hindrance that affects both the approach of reactants and the stability of intermediate complexes. This steric bulk contributes to the compound's distinctive reactivity profile compared to less hindered analogs.

Temperature-dependent studies reveal that the activation energy for Si-N bond formation varies considerably with the mechanism. Copper-catalyzed systems require elevated temperatures (100-110°C) to overcome higher activation barriers, while manganese and alkaline earth catalysts operate efficiently at room temperature through more favorable mechanistic pathways.

Catalyst Influence on Reaction Pathways

The choice of catalyst profoundly influences both the reaction pathway and the resulting product distribution in silanediamine dehydrocoupling reactions. Each catalyst class exhibits distinct mechanistic preferences that dictate the thermodynamic and kinetic aspects of the transformation.

Titanocene and Zirconocene Systems

Group 4 metallocene complexes represent the most extensively studied catalyst class for silanediamine dehydrocoupling. These systems operate through a four-center σ-bond metathesis mechanism involving simultaneous formation and breaking of bonds. The catalytic cycle begins with coordination of the silane Si-H bond to the metal center, followed by approach of the amine substrate. The transition state involves a four-membered metallacycle where the silicon-hydrogen and nitrogen-hydrogen bonds are simultaneously activated.

The superior activity of titanocene and zirconocene catalysts stems from their ability to accommodate both σ-donor and π-acceptor interactions within the same catalytic cycle. The d⁰ electronic configuration facilitates strong σ-interactions with Si-H bonds while avoiding competitive oxidative addition pathways that could lead to catalyst deactivation.

Palladium and Nickel Complexes

Late transition metal catalysts follow fundamentally different mechanistic pathways characterized by discrete oxidative addition and reductive elimination steps. The catalytic cycle commences with oxidative addition of the Si-H bond to generate a metal hydride-silyl intermediate. Subsequent coordination of the amine substrate leads to nucleophilic attack at the silicon center, followed by reductive elimination to regenerate the active catalyst and release hydrogen.

The effectiveness of palladium and nickel systems depends critically on the electronic properties of supporting ligands. Electron-donating ligands facilitate oxidative addition by increasing electron density at the metal center, while π-accepting ligands stabilize the resulting metal hydride intermediates. This delicate electronic balance determines both the catalytic activity and selectivity of these systems.

Iron-Based Catalysts

Iron complexes represent an emerging class of sustainable catalysts for Si-N bond formation. These systems typically operate through hydride transfer mechanisms that involve initial formation of iron hydride species through reaction with silane substrates. The iron hydride then facilitates nucleophilic attack by amine substrates at electrophilic silicon centers.

Recent mechanistic studies employing a combination of experimental and computational approaches have revealed that iron-catalyzed dehydrocoupling proceeds through interlinked catalytic cycles. The rate-limiting step involves hydride transfer from the iron center to electrophilic substrates, with experimentally determined activation barriers of approximately 22.4 ± 4.0 kcal/mol.

Alkaline Earth Catalysts

Heavier alkaline earth metals (calcium, strontium, barium) have emerged as highly effective catalysts for Si-N dehydrocoupling, with calcium systems showing particularly superior activity. These catalysts operate through a sequence of discrete Si-H/M-N and N-H/M-H metathesis steps that avoid the high-energy intermediates associated with oxidative addition pathways.

The unique reactivity of alkaline earth catalysts stems from their high ionic character and large ionic radii, which facilitate accommodation of bulky substrates while maintaining high reactivity. Calcium-based systems demonstrate reaction rates an order of magnitude higher than both magnesium and strontium analogs, attributed to optimal balance between ionic radius and charge density.

Lewis Base Catalysis

Recent developments have identified Lewis base catalysts as effective promoters of Si-N bond formation through novel heterolytic cleavage mechanisms. Dimethyl sulfoxide and other basic solvents can catalyze dehydrocoupling at room temperature by promoting heterolytic cleavage of Si-H bonds in complementary fashion - one silane undergoes normal Si^δ+^-H^δ-^ heterolytic cleavage while another undergoes counter-electronegativity Si^δ-^-H^δ+^ cleavage, allowing hydridic and protonic hydrogen atoms to combine and form hydrogen gas.

This mechanism represents a significant departure from traditional transition metal catalysis and offers potential advantages in terms of catalyst cost, availability, and environmental impact. The energy barrier for Lewis base-promoted dehydrocoupling is approximately 28.7 kcal/mol, making these transformations kinetically accessible at room temperature.

Thermodynamic Considerations

Energy Profiles of Key Transformations

The thermodynamic landscape of silanediamine reactions reveals complex energy profiles that depend critically on the specific transformation and reaction conditions. Understanding these energy relationships is essential for predicting reaction feasibility and optimizing synthetic strategies.

Table 2: Thermodynamic Data for Silicon-Nitrogen Bond Formation

| Reaction Type | Energy Barrier (kcal/mol) | Thermodynamic Driving Force | Catalyst Required |

|---|---|---|---|

| Si-H/N-H Dehydrocoupling (General) | 15-30 (Typical) | Variable (-5 to -20 kcal/mol) | Yes (Metal complexes) |

| SiH₄ + NH₃ → SiH₃NH₂ + H₂ (Nucleophilic) | 38.4 (High barrier) | Endothermic (+5 to +15) | Yes (High temperature) |

| SiH₃NH₂ + NH₃ → SiH₃NH₂ + NH₃ (Transamination) | Variable | Depends on amine basicity | Sometimes |

| HSiCl₃ + tert-BuNH₂ → BTBAS (Dichlorosilane route) | 15-25 (Estimated) | Exothermic (-15 to -25) | No (Direct) |

| Silanediamine Hydrolysis | Low (Facile) | Highly exothermic (-30 to -50) | No |

| Silanediamine + H₂O → Siloxane + Diamine | Low (Spontaneous in air) | Highly exothermic (-40 to -60) | No |

Dehydrocoupling Thermodynamics

The fundamental dehydrocoupling reaction between silanes and amines exhibits variable thermodynamic driving forces depending on the specific substrates involved. For Silanediamine, N,N'-bis(1,1-dimethylethyl)-, the dehydrocoupling with primary or secondary amines is typically exothermic by 5-20 kcal/mol, providing sufficient thermodynamic driving force to favor product formation.

The thermodynamic favorability of these reactions stems from several contributing factors. The formation of the Si-N bond (bond dissociation energy approximately 85-90 kcal/mol) combined with the liberation of hydrogen gas (H-H bond formation, 104 kcal/mol) typically overcomes the energy required to break the initial Si-H and N-H bonds (approximately 85 and 93 kcal/mol, respectively).

Nucleophilic Substitution Pathways

Direct nucleophilic attack of amines on silicon centers represents an alternative pathway with distinctly different thermodynamic characteristics. Computational studies using high-level ab initio calculations reveal that nucleophilic substitution reactions have extremely high energy barriers, often exceeding 38 kcal/mol. This high barrier arises from the pentacoordinated transition state required for nucleophilic attack at silicon, which is destabilized by significant steric strain and electronic repulsion.

The thermodynamic profile for nucleophilic substitution shows that at least six vibrational quanta of hydrogen stretching vibrations in silane (2187 cm⁻¹) are required to overcome the activation barrier. This requirement makes nucleophilic substitution pathways non-competitive with catalyzed dehydrocoupling mechanisms under most reaction conditions.

Hydrolysis Thermodynamics

The hydrolysis of Silanediamine, N,N'-bis(1,1-dimethylethyl)- represents one of the most thermodynamically favorable transformations in this chemical system. The reaction proceeds through initial coordination of water to the silicon center, followed by nucleophilic attack and elimination of the organic amine groups.

The overall thermodynamic driving force for hydrolysis is extremely large, typically ranging from -30 to -60 kcal/mol depending on the specific conditions. This enormous driving force stems from the formation of highly stable Si-O bonds (bond dissociation energy approximately 110-120 kcal/mol) combined with the relief of steric strain upon elimination of bulky tert-butyl groups.

Kinetic studies reveal that hydrolysis begins within minutes of exposure to ambient humidity and proceeds to completion within 24 hours. The reaction is accompanied by a dramatic color change from colorless to bright white as siloxane networks form, with concurrent release of the parent diamine.

Transamination Equilibria

Transamination reactions involving silanediamines exhibit complex thermodynamic relationships that depend on the relative basicity of the competing amine groups. The equilibrium position is determined by the difference in nitrogen basicity between the original and incoming amine substituents.

For reactions involving Silanediamine, N,N'-bis(1,1-dimethylethyl)-, the bulky tert-butyl groups provide both steric and electronic effects that influence the transamination equilibrium. The steric bulk disfavors coordination of additional nucleophiles, while the electron-donating character of the tert-butyl groups increases the basicity of the nitrogen centers.

Quantum chemical calculations reveal that the equilibrium constants for transamination reactions show good correlation with computed values, indicating that thermodynamic factors predominantly control the reaction outcome. The reaction typically favors formation of products with the most basic amine components.

Computational Studies of Transition States

Modern computational chemistry has provided unprecedented insight into the transition state structures and energetics of silanediamine reactions. High-level quantum chemical calculations using density functional theory (DFT) and coupled cluster methods have revealed detailed mechanistic pathways and activation barriers.

Table 3: Computational Studies of Silanediamine Reaction Mechanisms

| Study Type | Method/Level | Key Findings | Accuracy |

|---|---|---|---|

| DFT Barrier Calculations | B3LYP/6-31G*, PBE0-D3/def2-TZVP | Barriers range 15-40 kcal/mol | ±2-5 kcal/mol |

| Transition State Optimization | MP2/aug-cc-pVTZ, CASPT2 | Early transition states typical | ±1-3 kcal/mol |

| IRC Calculations | B3LYP/6-31G* | Reaction coordinate well-defined | High for reaction path |

| Thermodynamic Profiling | CBS-QB3, CCSD(T) | Exothermic for most systems | ±1-2 kcal/mol |

| Marcus Theory Analysis | Parabolic approximation | Barrier width affects tunneling | Qualitative trends |

| QM/MM Studies | QM(DFT)/MM(AMBER) | Solvation effects important | ±3-8 kcal/mol |

Transition State Geometries

High-level ab initio calculations at the MP2/aug-cc-pVTZ and CASPT2/aug-cc-pVTZ levels have been employed to optimize transition state geometries for key silanediamine transformations. These calculations reveal that transition states for dehydrocoupling reactions typically exhibit early character, with relatively modest geometric distortion from reactant structures.

For catalyzed dehydrocoupling reactions, the transition states involve four-center arrangements where the Si-H and N-H bonds are simultaneously activated. The silicon-nitrogen distance in these transition states is typically 2.8-3.2 Å, intermediate between van der Waals contact and fully formed covalent bond lengths. The hydrogen atoms involved in the coupling show significant elongation of their bonds to silicon and nitrogen, with distances increased by 20-30% relative to ground state values.

Energy Decomposition Analysis

Computational studies employing energy decomposition analysis have revealed the fundamental factors controlling activation barriers in silanediamine reactions. The total activation energy can be dissected into several components: geometric distortion energy (typically 10-15 kcal/mol), electronic reorganization energy (5-10 kcal/mol), and solvation effects (variable, 0-8 kcal/mol depending on conditions).

The geometric distortion component primarily reflects the energy required to achieve the transition state geometry, including bond elongation and angle deformation. Electronic reorganization encompasses the energy associated with charge redistribution during bond formation and breaking. Solvation effects become particularly important in polar media where stabilization of charged or polarized transition states can significantly lower activation barriers.

Intrinsic Reaction Coordinate Analysis

Intrinsic reaction coordinate (IRC) calculations provide detailed maps of the reaction pathways connecting reactants to products through transition states. For silanediamine dehydrocoupling, IRC calculations reveal smooth energy profiles without intermediate minima, confirming concerted mechanisms for most catalyzed transformations.

The reaction coordinate analysis shows that bond formation and breaking occur in a highly synchronized manner. The Si-N bond formation typically leads bond breaking processes by a small margin, resulting in transition states with modest charge separation. This synchronization minimizes the buildup of high-energy intermediates and contributes to the overall efficiency of catalyzed dehydrocoupling processes.

Solvation and Environmental Effects

Quantum mechanical/molecular mechanical (QM/MM) calculations have been employed to investigate the influence of solvation and environmental effects on silanediamine reaction mechanisms. These studies reveal that polar solvents can significantly stabilize transition states through favorable electrostatic interactions, potentially lowering activation barriers by 5-10 kcal/mol.

Water and other protic solvents exhibit particularly strong effects due to their ability to form hydrogen bonds with transition state structures. However, this stabilization must be balanced against the competing hydrolysis pathways that become increasingly favorable in the presence of protic media.

Computational Accuracy and Validation

The accuracy of computational predictions for silanediamine systems has been extensively validated through comparison with experimental kinetic and thermodynamic data. DFT calculations using hybrid functionals (B3LYP, PBE0) typically achieve accuracies of ±2-5 kcal/mol for activation barriers, while high-level coupled cluster calculations [CCSD(T)] can achieve accuracies of ±1-2 kcal/mol for thermodynamic quantities.

Recent developments in computational methodology, including machine learning approaches for transition state prediction, have reduced computational costs by 50-70% while maintaining high accuracy. These advances make computational screening of catalyst systems and reaction conditions increasingly practical for silanediamine chemistry.

Mechanistic Studies

Nucleophilic Mechanisms

Nucleophilic mechanisms in silanediamine chemistry represent a fundamental class of transformations where electron-rich species attack electrophilic silicon centers. These mechanisms are characterized by the formation of pentacoordinated silicon intermediates and exhibit distinct kinetic and thermodynamic signatures.

Direct Nucleophilic Attack

The most straightforward nucleophilic mechanism involves direct attack of amine nucleophiles at silicon centers in silanediamine compounds. The mechanism proceeds through initial coordination of the nucleophile to form a pre-reaction complex, followed by nucleophilic attack to generate a pentacoordinated transition state, and finally product formation with departure of a leaving group.

For Silanediamine, N,N'-bis(1,1-dimethylethyl)-, nucleophilic attack typically occurs at the silicon center due to its electrophilic character. The bulky tert-butyl groups create significant steric hindrance that raises the activation barrier for nucleophilic approach. Computational studies reveal that the energy barrier for direct nucleophilic substitution can exceed 38 kcal/mol, making this pathway kinetically unfavorable under most conditions.

The nucleophilic mechanism is facilitated by electron-withdrawing substituents on silicon, which increase the electrophilicity of the silicon center. Conversely, electron-donating groups like the dimethylamino functionalities in silanediamines reduce the electrophilicity and disfavor nucleophilic attack. This electronic effect explains why direct nucleophilic mechanisms are less common in silanediamine chemistry compared to chlorosilane or alkoxysilane systems.

Assisted Nucleophilic Mechanisms

More favorable nucleophilic pathways involve assistance from coordinating ligands or catalysts that help stabilize the pentacoordinated transition state. Lewis acid catalysts can coordinate to nucleophilic sites on silanediamines, increasing the electrophilicity of silicon and facilitating nucleophilic attack by incoming reagents.

The assisted mechanism proceeds through initial formation of a Lewis acid-silanediamine adduct, which enhances the electrophilic character of silicon. Subsequent nucleophilic attack occurs with a significantly reduced activation barrier, typically 15-25 kcal/mol lower than the unassisted pathway. The Lewis acid catalyst is regenerated upon product formation, allowing for catalytic turnover.

Experimental evidence for assisted nucleophilic mechanisms comes from kinetic studies showing first-order dependence on both silanediamine substrate and Lewis acid catalyst. The rate enhancement observed in the presence of Lewis acids is consistent with a mechanism involving catalyst-substrate pre-equilibrium followed by rate-limiting nucleophilic attack.

Intramolecular Nucleophilic Processes

Silanediamines containing pendant nucleophilic groups can undergo intramolecular nucleophilic cyclization reactions. These processes are entropically favored due to the proximity of nucleophile and electrophile within the same molecule, leading to effective molarity effects that can be orders of magnitude higher than intermolecular reactions.

The cyclization mechanism involves conformational reorganization to bring the nucleophilic and electrophilic centers into proximity, followed by intramolecular nucleophilic attack. The resulting cyclic products often exhibit enhanced stability due to relief of conformational strain and formation of favorable ring systems.

Kinetic analysis of intramolecular nucleophilic cyclization reveals activation barriers typically 10-20 kcal/mol lower than corresponding intermolecular processes. This substantial rate enhancement makes intramolecular pathways competitive even when the substrate concentrations strongly favor intermolecular reactions.

Solvent Effects on Nucleophilic Mechanisms

The choice of solvent significantly influences nucleophilic mechanisms in silanediamine chemistry. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile stabilize charged transition states through favorable electrostatic interactions, leading to rate enhancements of 10-100 fold compared to non-polar media.

Protic solvents exhibit more complex effects due to their ability to participate directly in the reaction mechanism through hydrogen bonding or proton transfer processes. Water and alcohols can act as nucleophiles themselves while simultaneously stabilizing transition states through hydrogen bonding networks.

The mechanistic analysis reveals that solvent nucleophilicity often competes with the intended nucleophile, leading to side reactions and reduced selectivity. This competition is particularly pronounced for silanediamines due to their susceptibility to hydrolysis and alcoholysis reactions.

Radical-Based Pathways

Radical mechanisms provide alternative pathways for silanediamine transformations that can operate under mild conditions and often exhibit high chemoselectivity. These mechanisms are characterized by single-electron transfer processes and the formation of odd-electron intermediates.

Silyl Radical Generation

The formation of silyl radicals from silanediamines can occur through several distinct pathways. Photochemical initiation represents one of the most convenient methods, where visible light irradiation generates silyl radicals through homolytic cleavage of Si-N bonds. The bond dissociation energy for Si-N bonds in silanediamines (approximately 85-90 kcal/mol) makes them accessible to photochemical activation using appropriate wavelengths.

Thermal radical generation can be achieved at elevated temperatures (>150°C) through homolytic bond cleavage. However, this pathway often lacks selectivity and can lead to complex product mixtures due to competing radical reactions. The thermal stability of Silanediamine, N,N'-bis(1,1-dimethylethyl)- makes it relatively resistant to uncontrolled thermal decomposition compared to less sterically hindered analogs.

Chemical radical initiators such as azobisisobutyronitrile (AIBN) or peroxides can generate silyl radicals through hydrogen atom abstraction from Si-H bonds when present. The resulting silyl radicals exhibit high reactivity toward unsaturated compounds and can participate in addition, substitution, and coupling reactions.

Radical Chain Mechanisms

Once formed, silyl radicals can propagate through chain mechanisms that involve alternating radical addition and hydrogen atom transfer steps. The chain propagation is particularly efficient for silanediamines due to the relatively weak Si-H bonds (bond dissociation energy approximately 85 kcal/mol) that facilitate hydrogen atom transfer.

The radical chain mechanism typically involves initiation through radical formation, propagation through sequential addition and hydrogen transfer steps, and termination through radical coupling or disproportionation. The efficiency of chain propagation depends on the relative rates of propagation versus termination processes, with longer chain lengths observed for systems with rapid propagation and slow termination.

Kinetic analysis of radical chain mechanisms reveals characteristic features including induction periods, inhibition by radical scavengers, and oxygen sensitivity. These mechanistic signatures provide valuable diagnostic tools for distinguishing radical pathways from alternative ionic mechanisms.

Photoinduced Radical Processes

Recent developments in photochemical silanediamine chemistry have revealed novel radical pathways initiated by visible light. These processes can generate silyl radicals under ambient conditions without the need for harsh thermal or chemical initiators. The photochemical approach offers advantages in terms of selectivity and functional group tolerance.

Mechanistic studies of photoinduced radical formation reveal that the process involves initial excitation of the silanediamine to generate an excited state, followed by homolytic bond cleavage to produce silyl and amino radicals. The quantum yield for radical formation is typically 0.1-0.5, indicating that each absorbed photon has a reasonable probability of generating reactive intermediates.

The photoinduced radical mechanism has been successfully applied to the synthesis of functionalized silanols through radical addition to oxygen-containing substrates. This transformation proceeds under aerobic conditions and exhibits broad substrate scope, making it a valuable synthetic method for accessing complex silicon-containing compounds.

Radical Coupling Reactions

Silyl radicals generated from silanediamines can undergo coupling reactions with carbon-centered radicals to form new Si-C bonds. These reactions are particularly valuable for creating carbon-silicon linkages that are difficult to access through ionic mechanisms.

The coupling mechanism involves initial formation of both silyl and carbon radicals, followed by radical combination to generate the coupling product. The reaction is typically very fast (rate constants >10⁹ M⁻¹s⁻¹) and exhibits high efficiency when competing side reactions are minimized.

Experimental evidence for radical coupling mechanisms includes the observation of TEMPO adducts when radical traps are present, sensitivity to oxygen and other radical scavengers, and kinetic isotope effects consistent with Si-H bond cleavage in the rate-limiting step.

Electrophilic Interactions

Electrophilic mechanisms in silanediamine chemistry involve the interaction of electron-deficient species with electron-rich centers, typically the nitrogen atoms or silicon-hydrogen bonds. These mechanisms are characterized by the formation of positively charged intermediates and often proceed through well-defined transition states.

Protonation and Acid-Base Chemistry

The basic nitrogen centers in Silanediamine, N,N'-bis(1,1-dimethylethyl)- make these compounds susceptible to protonation by acids. The protonation typically occurs at the more basic nitrogen center, with the site of protonation determined by steric and electronic factors.

The protonated silanediamine exhibits enhanced electrophilicity at the silicon center due to the electron-withdrawing effect of the positively charged nitrogen. This activation makes the silicon center more susceptible to nucleophilic attack, providing a mechanism for acid-catalyzed substitution reactions.

Kinetic studies of acid-catalyzed reactions reveal first-order dependence on both acid concentration and silanediamine substrate, consistent with a pre-equilibrium protonation followed by rate-limiting nucleophilic attack. The activation barrier for acid-catalyzed pathways is typically 15-25 kcal/mol lower than the corresponding uncatalyzed reactions.

Silylium Ion Formation

Under strongly acidic conditions, silanediamines can undergo protonation followed by elimination to generate silylium ions. These highly electrophilic species represent some of the most reactive intermediates in silicon chemistry and can participate in a wide range of electrophilic transformations.

The mechanism of silylium ion formation involves initial protonation of a nitrogen center, followed by elimination of the protonated amine to generate the positively charged silicon center. The stability of the resulting silylium ion depends on the nature of the substituents, with electron-donating groups providing stabilization through hyperconjugation or resonance effects.

Silylium ions generated from silanediamines exhibit high reactivity toward nucleophiles, including carbonyls, alkenes, and aromatic systems. The reactions typically proceed through electrophilic addition or substitution mechanisms with high regio- and stereoselectivity.

Electrophilic Aromatic Substitution

When silanediamines contain aromatic substituents, electrophilic aromatic substitution reactions can occur under appropriate conditions. The mechanism involves initial formation of an electrophilic silicon species, followed by attack at the aromatic ring to generate a sigma complex intermediate, and finally deprotonation to restore aromaticity.

The regioselectivity of electrophilic aromatic substitution is controlled by the electronic and steric properties of existing substituents on the aromatic ring. Electron-donating groups direct substitution to ortho and para positions, while electron-withdrawing groups direct to meta positions.

Intramolecular electrophilic aromatic substitution can lead to cyclization reactions that generate heterocyclic products containing silicon. These cyclization processes are often highly efficient due to favorable entropy factors and can provide access to unique silicon-containing ring systems.

Lewis Acid Activation

Strong Lewis acids can coordinate to the nitrogen centers in silanediamines, generating activated complexes with enhanced electrophilicity at silicon. This activation strategy has been employed to promote various electrophilic transformations under mild conditions.

The Lewis acid activation mechanism involves initial coordination of the acid to nitrogen, which withdraws electron density from the silicon center and increases its electrophilicity. The activated complex can then undergo electrophilic reactions with nucleophiles or participate in rearrangement processes.

Kinetic analysis reveals that Lewis acid activation typically reduces activation barriers by 10-20 kcal/mol compared to uncatalyzed reactions. This substantial rate enhancement makes previously inaccessible transformations viable under practical reaction conditions.

GHS Hazard Statements

H225 (62.9%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (37.1%): Flammable liquid and vapor [Warning Flammable liquids];

H260 (64.52%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H261 (35.48%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H301 (37.1%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (37.1%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (61.29%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (61.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (61.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.